Bis(N,N'-di-sec-butylacetamidinato)magnesium
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Overview
Description
Bis(N,N’-di-sec-butylacetamidinato)magnesium:
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Solvent Synthesis:
Reactants: Magnesium metal and N,N’-di-sec-butylacetamidine.
Solvent: Common organic solvents such as diethyl ether, dimethylformamide, or tetrahydrofuran.
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. The temperature is maintained at room temperature or slightly elevated to facilitate the reaction.
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Solid-Phase Synthesis:
Reactants: Magnesium powder and N,N’-di-sec-butylacetamidine.
Conditions: The reactants are mixed and heated under an inert atmosphere. This method is less common due to the difficulty in controlling reaction conditions and ensuring complete reaction.
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Gas-Phase Synthesis:
Reactants: Magnesium vapor and N,N’-di-sec-butylacetamidine vapor.
Conditions: This method involves the vaporization of both reactants and their subsequent reaction in the gas phase. It requires precise control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Oxygen or other oxidizing agents.
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Products: Oxidation of Bis(N,N’-di-sec-butylacetamidinato)magnesium can lead to the formation of magnesium oxide and other by-products.
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Reduction:
Reagents: Reducing agents such as hydrogen or lithium aluminum hydride.
Conditions: Conducted under an inert atmosphere to prevent unwanted side reactions.
Products: Reduction reactions can yield various organomagnesium compounds depending on the specific conditions and reagents used.
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Substitution:
Reagents: Halogenated compounds or other electrophiles.
Conditions: Typically carried out in organic solvents under an inert atmosphere.
Products: Substitution reactions can produce a wide range of organomagnesium derivatives.
Common Reagents and Conditions:
Reagents: Oxygen, hydrogen, lithium aluminum hydride, halogenated compounds.
Conditions: Inert atmosphere, controlled temperature, and use of organic solvents.
Major Products:
Oxidation: Magnesium oxide.
Reduction: Various organomagnesium compounds.
Substitution: Organomagnesium derivatives.
Scientific Research Applications
Chemistry:
Synthesis: It serves as a precursor for the synthesis of other organomagnesium compounds and reagents.
Biology and Medicine:
Biological Studies: The compound is used in studies involving magnesium’s role in biological systems and its interactions with biomolecules.
Medical Research: Investigations into potential therapeutic applications of organomagnesium compounds.
Industry:
Material Science: Utilized in the production of advanced materials, including magnesium-based alloys and composites.
Electronics: Employed in the fabrication of thin films and coatings for electronic devices.
Mechanism of Action
Mechanism: Bis(N,N’-di-sec-butylacetamidinato)magnesium exerts its effects primarily through its ability to donate magnesium ions and facilitate various chemical reactions. The N,N’-di-sec-butylacetamidinate ligands stabilize the magnesium center, allowing it to participate in catalytic cycles and interact with substrates.
Molecular Targets and Pathways:
Catalytic Sites: The magnesium center acts as a catalytic site for various reactions, including hydrogenation and polymerization.
Comparison with Similar Compounds
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Bis(N,N’-di-sec-butylacetamidinato)dicopper(I):
Formula: C20H42Cu2N4
Uses: Employed in chemical vapor deposition and as a precursor for copper-based materials.
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Bis(N,N’-di-sec-butylacetamidinato)zinc:
Formula: C20H42ZnN4
Uses: Used in organic synthesis and as a catalyst in various reactions.
Uniqueness:
Magnesium Center: The presence of a magnesium center in Bis(N,N’-di-sec-butylacetamidinato)magnesium provides unique catalytic properties and reactivity compared to its copper and zinc analogs.
Properties
IUPAC Name |
magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N2.Mg/c2*1-6-8(3)11-10(5)12-9(4)7-2;/h2*8-9H,6-7H2,1-5H3;/q2*-1;+2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNITXORYVXLOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Mg+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42MgN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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